molecular formula C28H51NO B14512208 2-[(Didecylamino)methyl]-6-methylphenol CAS No. 63026-70-0

2-[(Didecylamino)methyl]-6-methylphenol

Cat. No.: B14512208
CAS No.: 63026-70-0
M. Wt: 417.7 g/mol
InChI Key: HDIXXAPUQSSPHL-UHFFFAOYSA-N
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Description

2-[(Didecylamino)methyl]-6-methylphenol is a phenolic compound featuring a didecylamino group (–N(C₁₀H₂₁)₂) at the 2-position and a methyl group (–CH₃) at the 6-position of the phenol ring. The didecylamino substituent, with its long alkyl chains, likely enhances lipophilicity, making the compound suitable for surfactant-like behavior or membrane-targeted biological activity .

Properties

CAS No.

63026-70-0

Molecular Formula

C28H51NO

Molecular Weight

417.7 g/mol

IUPAC Name

2-[(didecylamino)methyl]-6-methylphenol

InChI

InChI=1S/C28H51NO/c1-4-6-8-10-12-14-16-18-23-29(24-19-17-15-13-11-9-7-5-2)25-27-22-20-21-26(3)28(27)30/h20-22,30H,4-19,23-25H2,1-3H3

InChI Key

HDIXXAPUQSSPHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(CCCCCCCCCC)CC1=CC=CC(=C1O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Didecylamino)methyl]-6-methylphenol typically involves the reaction of 6-methylphenol with didecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants to a specific temperature and maintaining the reaction for a certain period to achieve optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process. The final product is typically purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-[(Didecylamino)methyl]-6-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted phenols.

Scientific Research Applications

2-[(Didecylamino)methyl]-6-methylphenol has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: It can be used in the formulation of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-[(Didecylamino)methyl]-6-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The didecylamino group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and other hydrophobic environments.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent at 2-Position Molecular Formula Melting Point (°C) Key Properties/Applications References
2-[(Didecylamino)methyl]-6-methylphenol –CH₂N(C₁₀H₂₁)₂ (didecylamino) C₂₇H₄₇NO Not reported High lipophilicity, surfactant potential Inferred
NSC48160 (4-tert-butyl-2-[(cyclohexylamino)methyl]-6-methylphenol) –CH₂NHC₆H₁₁ (cyclohexylamino) C₁₉H₃₁NO Not reported AMPK activator, anti-NAFLD activity
2-((Dimethylamino)methyl)-6-methylphenol –CH₂N(CH₃)₂ (dimethylamino) C₁₀H₁₅NO Not reported Lower lipophilicity, simpler synthesis
(E)-2-(((4-Bromophenyl)imino)methyl)-6-methylphenol –CH=N–C₆H₄Br (Schiff base) C₁₄H₁₂BrNO 418–420 Tautomerism, photochromic properties
2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}-6-methylphenol –CH=N–(CH₂)₂NHCH₂CH₂OH (Schiff base) C₁₃H₁₉N₂O₂ Not reported Copper(II) coordination, dinuclear complexes

Key Observations:

Lipophilicity and Solubility: The didecylamino group in the target compound likely increases hydrophobicity compared to analogs with shorter alkyl chains (e.g., dimethylamino in ) or polar substituents (e.g., hydroxyethylamino in ). This property may enhance membrane permeability or micelle formation . Schiff base analogs (e.g., ) exhibit reduced solubility in nonpolar solvents due to hydrogen bonding from imine (–CH=N–) and phenolic –OH groups.

Thermal Stability: Schiff bases like (E)-2-(((4-bromophenyl)imino)methyl)-6-methylphenol show higher melting points (418–420°C) due to intramolecular hydrogen bonding and planar rigidity . In contrast, aliphatic amino-substituted phenols (e.g., dimethylamino derivatives) may have lower thermal stability.

Table 2: Functional Comparisons

Compound Type Key Reactivity/Bioactivity References
Didecylamino derivatives Potential surfactant or antimicrobial activity due to long alkyl chains; no direct bioactivity reported in evidence. Inferred
Schiff bases - Metal coordination (e.g., Cu²⁺ in ).
- Tautomerism (phenol-imine ↔ keto-amine) influencing photochromism .
- Carbonic anhydrase inhibition (e.g., H7 in ).
Amino-methyl derivatives - NSC48160 activates AMPK, reducing hepatic lipid accumulation .
- Dimethylamino analogs may serve as intermediates for drug synthesis .

Key Findings:

  • Metal Coordination : Schiff base analogs (e.g., ) form stable complexes with transition metals like Cu²⁺, enabling applications in catalysis or material science. The absence of an imine group in the target compound limits this capability.
  • Biological Activity: NSC48160’s cyclohexylamino group contributes to its role as an AMPK activator, suggesting that bulky substituents may enhance target engagement in metabolic pathways . Schiff bases with imidazole (e.g., H7 in ) show carbonic anhydrase inhibition, highlighting the importance of heterocyclic substituents in enzyme targeting.

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